molecular formula C11H14BNO3S B1438453 (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid CAS No. 850568-28-4

(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid

Cat. No. B1438453
M. Wt: 251.11 g/mol
InChI Key: YMJVTCLBGVZIKM-UHFFFAOYSA-N
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Description

“(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular formula of “(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” is C11H14BNO3S . The InChI code is 1S/C12H16BNO4S/c1-18-11-8-9 (2-3-10 (11)13 (16)17)12 (15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” are as follows: It has a molecular weight of 235.04 . The compound is solid at room temperature .

Scientific Research Applications

Organic Optoelectronics and OLEDs

Boronic acid derivatives, particularly those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platforms, have shown significant promise in the field of organic optoelectronics. These compounds are investigated for their potential in organic light-emitting diodes (OLEDs) due to their unique structural design and near-infrared emission capabilities. Their exploration aims to develop metal-free infrared emitters and enhance the performance of OLED devices (Squeo & Pasini, 2020).

Drug Discovery and Medicinal Chemistry

Boronic acid plays a crucial role in medicinal chemistry, with several FDA-approved drugs featuring boronic acid moieties. These compounds are appreciated for their potential to improve the potency and pharmacokinetics of drugs. The review on boronic acid drugs highlights the discovery processes, synthetic developments, and the rationale behind incorporating boronic acids into drug development endeavors (Plescia & Moitessier, 2020).

Environmental Applications: Boron Removal

In the context of environmental science, boronic acids and their derivatives have been applied in the removal of boron from water sources, particularly in seawater desalination. This research is critical due to boron's potential toxicity and its presence in drinking water. The review discusses various methods, including the use of reverse osmosis (RO) membranes and other technologies for effective boron removal in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).

Analytical and Biosensor Applications

Boronic acid derivatives are extensively utilized in the development of analytical methods and biosensors due to their ability to bind selectively to diols and other entities. This binding property makes them suitable for constructing glucose sensors and other biosensors for medical diagnostics. A comprehensive review of the recent progress in electrochemical biosensors based on phenylboronic acid and its derivatives highlights their significance in detecting various biological and chemical substances, including glucose, glycoproteins, and ions (Anzai, 2016).

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product. If swallowed, one should call a poison center or doctor .

properties

IUPAC Name

[4-(thiomorpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3S/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJVTCLBGVZIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCSCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657272
Record name [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid

CAS RN

850568-28-4
Record name B-[4-(4-Thiomorpholinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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